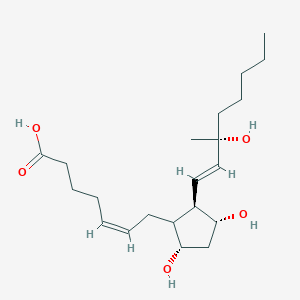

15(R)-Methylprostaglandin F2alpha

Description

BenchChem offers high-quality 15(R)-Methylprostaglandin F2alpha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(R)-Methylprostaglandin F2alpha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-7-[(2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16?,17-,18+,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-YLFQPMNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15(R)-Methylprostaglandin F2alpha chemical structure and properties

15(R)-Methylprostaglandin F2 : Technical Profile & Analytical Control[1][2]

Executive Summary

15(R)-15-methyl Prostaglandin F2

This guide provides a comprehensive technical analysis of the 15(R)-epimer, focusing on its stereochemical distinctness, lack of intrinsic receptor affinity, and the analytical rigor required to separate it from its pharmacologically active counterpart.[2]

Chemical Identity & Stereochemistry[1][2][4]

The defining feature of 15(R)-Methyl PGF2

Structural Data Table

| Property | Data |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-(3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

| CAS Registry Number | 35864-81-4 |

| Molecular Formula | C |

| Molecular Weight | 368.51 g/mol |

| Chiral Centers | C8, C9, C11, C12, C15 (Key Differentiator) |

| Stereochemistry | 15(R) [Epimer of Carboprost] |

Visualizing the Stereochemical Conflict

The following diagram illustrates the critical inversion at C15. In the (S)-isomer (Active), the hydroxyl group is oriented to interact with the receptor.[1][2] In the (R)-isomer, this interaction is blocked.[1][2]

Figure 1: Stereochemical relationship and receptor interaction potential between Carboprost and its 15(R)-epimer.[1][2]

Physicochemical Properties & Stability[1][2][3]

Solubility Profile

The introduction of the methyl group at C15 increases lipophilicity compared to native PGF2

The Acid-Catalyzed Epimerization Mechanism

A critical property for researchers is the labile nature of the tertiary alcohol at C15.[2] In acidic environments (pH < 4), the hydroxyl group can protonate and leave, forming a carbocation intermediate that allows the methyl group to re-orient.[2] This results in an equilibrium mixture of (R) and (S) isomers.[1][2]

Experimental Implication:

Pharmacology: The "Lock and Key" Failure

Receptor Affinity

15(R)-Methyl PGF2

-

Carboprost (15S): Potent agonist; induces strong myometrial contractions.[1][2]

-

15(R)-Epimer: Considered pharmacologically inactive in direct myometrial assays.[1][2] It does not induce luteolysis in primates at doses where the (S)-isomer is effective [2].[1][2]

Metabolic Stability

Unlike natural PGF2

-

Result: While the 15(R) epimer is inactive at the receptor, it has a prolonged circulatory half-life, making it a persistent impurity if not removed during manufacturing.[2]

Analytical Protocol: Separation of Isomers

Distinguishing 15(R) from 15(S) is the primary challenge in quality control (QC) for Carboprost Tromethamine injections. Standard reverse-phase HPLC often fails to resolve these diastereomers due to their identical mass and similar polarity.[1][2]

Recommended Method: Chiral Normal-Phase HPLC

To achieve baseline separation, a chiral stationary phase utilizing amylose derivatives is required.[1][2]

Protocol Parameters:

-

Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1][2]

-

Mobile Phase: Hexane : Ethanol : Trifluoroacetic acid (TFA) [90 : 10 : 0.1 v/v/v].[1][2]

-

Note: TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Temperature: 25°C.

Self-Validating Criteria:

-

Resolution (Rs): The method must achieve Rs > 1.5 between the 15(R) (elutes first) and 15(S) (elutes second) peaks.

-

Tailing Factor: Must be < 1.5; high tailing indicates insufficient acid in the mobile phase.[1][2]

Advanced Method: Differential Mobility Separation (DMS-MS)

For bioanalytical contexts (plasma samples) where chiral HPLC is too slow, Differential Mobility Spectrometry (DMS) coupled with MS/MS can separate the isomers in the gas phase before detection [3].[1][2]

Figure 2: Dual analytical workflows for Quality Control (HPLC) and Bioanalysis (DMS-MS).

Synthesis & Manufacturing Control

The 15(R)-epimer is typically generated during the Grignard reaction step in the synthesis of Carboprost.[1][2]

-

Precursor: Prostaglandin E2 or a protected 15-keto intermediate.[1][2]

-

Reaction: Addition of Methyl Magnesium Bromide (Grignard reagent).[1][2]

-

Outcome: The nucleophilic attack occurs from both faces of the ketone, producing a racemic mixture at C15 (approx. 50:50 ratio of R:S).[2]

-

Purification: Since the reaction is not stereospecific, the manufacturing process must include a rigorous purification step (typically column chromatography or fractional crystallization) to remove the 15(R) impurity to USP/EP limits (typically < 1.0%).[1][2]

References

-

Cayman Chemical.15(R)-15-methyl Prostaglandin F2

Product Information.Link -

Wilks, J.W. (1980).[1][2] Inhibition of the monkey corpus luteum with 15-methyl prostaglandins.[1][2][4] Prostaglandins, 20(5), 793-805.[1][2] Link

-

SCIEX. Analysis of Prostaglandin Isomers using the SelexION® Device.Link

-

Hamberg, M., et al. (1995).[2] On the pH-dependent degradation of 15(S)-15 methyl-prostaglandin F2

(Carboprost).[1][2][3] European Journal of Pharmaceutical Sciences, 3(1), 27-38.[1][2] Link

Stereochemical Architecture and Isomeric Resolution of 15-Methylprostaglandin F2α (Carboprost)

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

15-methylprostaglandin F2α, universally known as Carboprost (or its tromethamine salt, Hemabate), is a metabolically stable, synthetic analogue of endogenous prostaglandin F2α (PGF2α)[1]. As a potent FP receptor agonist, it is a critical therapeutic agent used primarily as a uterotonic for refractory postpartum hemorrhage and as an abortifacient.

The pharmacological efficacy of Carboprost is inextricably linked to its precise stereochemistry. The synthesis of this complex lipid mediator presents significant stereocontrol challenges, specifically the generation of the biologically inactive 15(R)-epimer and the thermodynamically favored 5E (trans) isomer [2]. This whitepaper deconstructs the structural causality behind Carboprost’s biological activity, maps the synthetic bottlenecks that generate isomeric impurities, and provides field-proven, self-validating protocols for their analytical and preparative resolution.

Structural and Stereochemical Architecture

The molecular backbone of Carboprost is defined by the IUPAC nomenclature: 9α,11α,15S-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid. The molecule possesses five defined chiral centers on its cyclopentane ring and aliphatic chains, alongside two geometric double bonds.

The Causality of the 15-Methyl Substitution

Endogenous PGF2α has a fleeting half-life in vivo due to rapid degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. This enzyme specifically oxidizes the C15 secondary alcohol into a 15-keto moiety, stripping the molecule of its receptor affinity.

By introducing a methyl group at the C15 position, Carboprost transforms this vulnerable site into a tertiary alcohol . Because tertiary alcohols lack an alpha-hydrogen, they cannot be oxidized by dehydrogenases. This steric and electronic blockade confers profound metabolic resistance, extending the drug's half-life and enabling its use as a potent, single-dose therapeutic[3].

Biological Implications of Stereoisomerism

The FP receptor binding pocket is highly stereospecific. Deviations from the target absolute configuration result in catastrophic losses of efficacy:

-

15(S) vs. 15(R) Epimers: The 15(S) hydroxyl group acts as a critical hydrogen bond donor/acceptor within the FP receptor. In the 15(R) epimer, the spatial projection of the hydroxyl group is inverted, disrupting this crucial interaction network. Consequently, 15(R)-epimers of prostaglandins are typically ~100-fold less potent than their 15(S) counterparts[4].

-

5Z vs. 5E Geometric Isomers: The 5Z (cis) double bond introduces a specific "hairpin" bend in the upper α-chain (C1-C7), which is strictly required for the molecule to adopt its bioactive conformation. The 5E (trans) isomer extends the chain linearly, drastically reducing receptor affinity and altering the molecule's pharmacokinetic profile[2].

Table 1: Stereochemical Profile and Biological Impact of Carboprost Isomers

| Isomer Designation | Structural Deviation | Receptor Affinity (FP) | Biological Consequence |

| 15(S)-5Z (API) | None (Target Configuration) | High (Agonist) | Potent uterotonic, prolonged half-life |

| 15(R)-Epimer | Inverted C15 hydroxyl projection | Low (~100x reduction) | Loss of efficacy, disrupted H-bonding |

| 5E-Isomer (Trans) | Linearized α-chain geometry | Significantly Reduced | Disruption of hairpin binding conformation |

Synthetic Bottlenecks and Isomer Generation

The industrial synthesis of Carboprost typically relies on the classic Corey lactone pathway. However, two specific steps are notorious for generating isomeric impurities:

-

Wittig Olefination (C5=C6): The attachment of the upper α-chain via an unstabilized Wittig ylide kinetically favors the desired 5Z geometry. However, reversible betaine formation and thermodynamic equilibration inevitably yield a fraction (1-10%) of the 5E (trans) isomer[2].

-

Grignard Addition (C15): The introduction of the 15-methyl group via methylmagnesium bromide attack on a C15 ketone intermediate lacks absolute facial selectivity, resulting in a diastereomeric mixture of 15(S) and 15(R) epimers.

Synthetic bottlenecks in Carboprost production leading to isomeric impurities.

Advanced Resolution and Purification Protocols

Removing these isomers via standard silica gel chromatography is notoriously difficult because the polarity differences between the extended linear chains of the isomers are negligible. The following protocols leverage structural causality to force separation.

Protocol 1: Macrolactonization-Driven 5E-Isomer Depletion

Rationale: By covalently tethering the C1 carboxylic acid to the C9/C11 hydroxyl group, the molecule is forced into a macrocyclic ring. The 5Z geometry naturally accommodates this cyclic constraint. Conversely, the 5E geometry forces the macrocycle into a highly strained, distorted conformation. This massive amplification of structural divergence translates into vastly different retention factors (Rf)[2].

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 g of crude Carboprost (containing up to 10% 5E-isomer) in 500 mL of anhydrous dichloromethane (DCM). Add 1.2 eq of 2,2'-dipyridyl disulfide and 1.2 eq of triphenylphosphine. Stir at room temperature for 2 hours to activate the C1 carboxylic acid.

-

Cyclization: Slowly infuse the activated mixture (via syringe pump over 12 hours) into a highly dilute solution of DCM (2.0 L) containing 0.1 eq of AgClO₄ catalyst. Causality: High dilution is critical to promote intramolecular esterification (macrolactonization) over intermolecular polymerization.

-

Validation Checkpoint: Pull a 1 mL aliquot and analyze via TLC (Hexanes/EtOAc 70:30). The macrolactone of the 5Z isomer will migrate with a distinctly higher Rf than the highly strained 5E macrolactone. If polymerization is observed (baseline retention), halt and increase dilution.

-

Chromatographic Resolution: Concentrate the reaction mixture and load onto a standard silica gel column. Elute with a gradient of EtOAc/Hexanes. Collect the less polar, fast-eluting 5Z-macrolactone fraction.

-

Hydrolysis: Dissolve the purified 5Z-macrolactone in THF/H₂O (1:1). Add 2.0 eq of LiOH and stir for 4 hours at room temperature to regenerate the free acid. Acidify to pH 4 with 1M HCl and extract with ethyl acetate.

-

Final Validation: Analyze the organic layer via analytical HPLC. The 5E-isomer must integrate to <1.0% relative peak area.

Workflow for macrolactonization-based geometric isomer resolution of Carboprost.

Protocol 2: Chiral HPLC Resolution of 15(R)/15(S) Epimers

Rationale: The C15 epimers are diastereomers with nearly identical physicochemical properties. An Amylose Chiral Stationary Phase (CSP) provides a chiral environment where the spatial projection of the C15 methyl and hydroxyl groups creates transient, diastereomeric complexes with the amylose backbone, yielding different binding energies and retention times[5].

Table 2: Validated Chiral HPLC Parameters for Epimer Resolution

| Parameter | Specification | Causality / Rationale |

| Stationary Phase | Amylose-based CSP (e.g., Chiralpak AD-H, 5 µm) | Helical chiral grooves physically differentiate C15 spatial projections. |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) | Normal-phase environment maintains critical hydrogen bonding with the CSP. |

| Flow Rate | 1.0 mL/min | Optimizes theoretical plate count while balancing analysis time. |

| Temperature | 25°C (Thermostatted) | Stabilizes the transient diastereomeric complexes formed during elution. |

| Detection | UV at 210 nm | Targets the diene chromophore inherent to the prostaglandin backbone. |

Step-by-Step Methodology:

-

System Equilibration: Flush the HPLC system with the mobile phase until baseline stability is achieved at 210 nm. Ensure the column oven is strictly maintained at 25°C.

-

Sample Preparation: Dissolve the Carboprost API in the mobile phase to a precise concentration of 1.0 mg/mL.

-

Validation Checkpoint: Filter the sample through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as normal-phase solvents can degrade them, leading to column fouling.

-

Injection & Elution: Inject 10 µL of the sample. Run under isocratic conditions for 25 minutes.

-

System Suitability & Acceptance Criteria: The 15(R)-epimer will elute first (approx. 15.3 min), followed by the biologically active 15(S)-epimer (approx. 17.1 min). The system is considered validated if the resolution factor (Rs) between the two peaks is strictly > 1.5[5].

References

- 15(S)

- Interactions between prostaglandin analogues and a receptor in bovine Corpora lutea.

- Source: interchim.

- Source: google.com (Google Patents)

- Source: researchgate.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EP4140982A2 - Processes and intermediates for the preparations of carboprost and carboprost tromethamine, and carboprost tromethamine prepared therefrom - Google Patents [patents.google.com]

- 3. Interactions between prostaglandin analogues and a receptor in bovine Corpora lutea. Correlation of dissociation constants with luteolytic potencies in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INTERCHIM: Lipids [interchim.com]

- 5. researchgate.net [researchgate.net]

Introduction: Engineering Metabolic Stability in a Potent Oxytocic Agent

An In-Depth Technical Guide to the Synthesis of 15(R)-Methylprostaglandin F2α

Prostaglandin F2α (PGF2α) is a naturally occurring eicosanoid that plays a crucial role in a multitude of physiological processes, most notably the potent contraction of uterine smooth muscle.[1] This biological activity makes it a vital therapeutic agent in obstetrics. However, the clinical utility of native PGF2α is hampered by its rapid in vivo metabolism. A primary deactivation pathway is the enzymatic oxidation of the C-15 hydroxyl group to the corresponding ketone by 15-hydroxyprostaglandin dehydrogenase.[2]

To overcome this metabolic instability while retaining the desired oxytocic properties, synthetic analogues have been developed. Among the most successful is 15-Methylprostaglandin F2α, known clinically as Carboprost.[3][4] The introduction of a methyl group at the C-15 position sterically hinders the enzymatic oxidation, significantly prolonging the drug's half-life and therapeutic effect.[3] Carboprost is a synthetic prostaglandin analogue of PGF2α, specifically the 15-methyl analogue, and is used clinically to control postpartum hemorrhage due to uterine atony.[3][5]

The stereochemistry at this newly created chiral center is critical. The methylation reaction typically produces a mixture of two epimers: 15(S)-Methylprostaglandin F2α (Carboprost) and its diastereomer, 15(R)-Methylprostaglandin F2α. While the 15(S) isomer is the active pharmaceutical ingredient, the 15(R) isomer is also of significant interest. It serves as an important reference standard in analytical chemistry and has been investigated as a prodrug that can undergo acid-catalyzed epimerization to the active 15(S) form.[6][7] This guide provides a detailed technical overview of the core synthetic strategies employed to construct 15(R)-Methylprostaglandin F2α, with a focus on the key challenges of stereocontrol and epimer separation.

Pillar 1: Retrosynthetic Strategy and the Central Role of the Corey Lactone

The total synthesis of prostaglandins, a landmark achievement in organic chemistry, is most classically approached through a convergent strategy. The molecule is conceptually disconnected into three primary building blocks: the cyclopentane core, the upper α-chain, and the lower ω-chain.

A cornerstone of this approach is the "Corey Lactone," a highly versatile bicyclic intermediate that contains the requisite stereochemical information for the cyclopentane ring of PGF2α.[8][9][10] This intermediate allows for the sequential and stereocontrolled installation of the two side chains.

Caption: General retrosynthetic analysis of 15(R)-Methyl PGF2α.

The synthesis begins with the construction of the Corey Lactone, which is then elaborated to an enone intermediate. This enone is the critical juncture where the lower side chain, including the C-15 methyl group, is introduced. Finally, the upper α-chain is installed, followed by final deprotection steps. While the Corey method is foundational, modern approaches have introduced elegant organocatalytic methods to construct the prostaglandin core, often in fewer steps.[11][12][13][14]

Pillar 2: Synthesis of the Core Structure

The Classic Corey Pathway

The original synthesis developed by E.J. Corey provides a robust and scalable route to the key lactone intermediate. While numerous variations exist, a representative pathway starts from norbornadiene. The key transformations involve a Prins reaction, oxidation, and resolution to establish the four contiguous stereocenters of the cyclopentane ring.[8][15]

Caption: Simplified workflow for the classic Corey lactone synthesis.

This multi-step process, though lengthy, has proven to be highly reliable for large-scale synthesis.[8] The resulting Corey lactone is then converted into the corresponding aldehyde, often referred to as the "Corey Aldehyde," which is the immediate precursor for the attachment of the lower side chain.

Modern Organocatalytic Strategies

More recent innovations have focused on increasing the efficiency of the core synthesis. Varinder K. Aggarwal and others have developed elegant organocatalytic approaches that can generate key prostaglandin intermediates in significantly fewer steps.[11][12][13] One notable strategy involves the L-proline-catalyzed dimerization of succinaldehyde to form a key bicyclic enal intermediate, which can then be readily converted to prostaglandin analogues.[11][14] These methods offer the advantage of high enantioselectivity and operational simplicity.[14][16]

Pillar 3: Side Chain Installation and Stereocontrol at C-15

This phase of the synthesis is where the defining features of 15(R)-Methylprostaglandin F2α are installed. The process involves two key stages: the formation of the lower ω-chain enone and the subsequent methylation.

Step 1: Formation of the Enone Intermediate

Starting from the Corey aldehyde (derived from the Corey lactone), the lower side chain is constructed using a Horner-Wadsworth-Emmons (HWE) reaction. The Corey aldehyde is reacted with a phosphonate reagent, such as dimethyl (2-oxoheptyl)phosphonate, to stereoselectively form the E-alkene of the enone intermediate.

Caption: Workflow for side chain installation and C-15 methylation.

Step 2: The Critical Methylation Reaction

The introduction of the C-15 methyl group is achieved via a nucleophilic addition to the ketone of the enone intermediate. This is typically accomplished using an organometallic reagent like a methyl Grignard reagent (MeMgBr) or trimethylaluminum (AlMe₃).[3][17]

Causality of Stereochemistry: This reaction is the pivotal step that determines the stereochemistry at C-15. The planar nature of the enone's carbonyl group allows the incoming methyl nucleophile to attack from either the top (Re) or bottom (Si) face. In the absence of a strong directing group, this addition is often not highly stereoselective, leading to the formation of a mixture of the 15(R) and 15(S) epimers.[17] Early syntheses reported that the ratio of these epimers was often close to 1:1.[17][18]

| Reagent | Substrate | Epimer Ratio (15S : 15R) | Reference |

| Trimethylaluminum | Benzoyl-enone | ~1:1 | [17][18] |

| Methylmagnesium bromide | Benzoyl-enone | ~1:1 | [17] |

This lack of inherent selectivity necessitates a robust method for separating the desired 15(R) epimer from its 15(S) counterpart in a subsequent step.

Step 3: Installation of the Upper α-Chain

With the lower chain and the C-15 tertiary alcohol in place, the upper α-chain is installed. The lactone functionality of the intermediate is first reduced to a lactol (a hemiacetal). This lactol is then subjected to a Wittig reaction with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide to construct the complete carbon skeleton of the prostaglandin.

Pillar 4: Epimer Separation and Final Deprotection

The successful synthesis of stereochemically pure 15(R)-Methylprostaglandin F2α hinges on the effective separation of the diastereomeric mixture produced during the methylation step.

Protocol: Chromatographic Separation of 15(R) and 15(S) Epimers

The separation of the C-15 epimers is a challenging but critical purification step. The subtle difference in the spatial arrangement of the methyl and hydroxyl groups at C-15 results in small polarity differences that can be exploited by chromatography. To enhance the separability, the epimeric mixture of the free acids is often converted to the corresponding methyl esters using a reagent like diazomethane.[17]

Experimental Protocol:

-

Esterification: The crude epimeric mixture of 15-methyl PGF2α is dissolved in a suitable solvent (e.g., acetone). To this solution, diazomethane in ether is added portion-wise until a persistent yellow color indicates the reaction is complete. Alternatively, safer methylation reagents like methyl iodide (MeI) in the presence of a base like DBU can be used.[19]

-

Solvent Removal: The solvent is carefully removed under reduced pressure to yield the crude mixture of 15(R)- and 15(S)-methylprostaglandin F2α methyl esters.

-

Chromatography Setup: A silica gel column is prepared using a suitable solvent system. The choice of eluent is critical for achieving separation. A common system is a gradient or isocratic mixture of a non-polar solvent like dichloromethane and a more polar solvent like acetone or methanol.[17][19]

-

Elution and Fraction Collection: The crude ester mixture is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the separated epimers.

-

Isolation and Characterization: Fractions containing the pure 15(R) epimer are combined, and the solvent is evaporated. The identity and purity of the isolated 15(R)-methylprostaglandin F2α methyl ester are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[19]

Final Deprotection

Once the desired 15(R) epimer (as its methyl ester) is isolated, the final step is the hydrolysis of the ester groups to yield the final product. This is typically achieved by saponification using a base like sodium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate and afford pure 15(R)-Methylprostaglandin F2α.[19]

Conclusion

The synthesis of 15(R)-Methylprostaglandin F2α is a testament to the power of stereocontrolled total synthesis. From the foundational strategies laid out by Corey to modern, more efficient organocatalytic methods, the construction of the complex prostaglandin framework has been refined over decades. The key challenge in synthesizing the 15-methyl analogues lies not only in the construction of the core and side chains but critically in the management of the stereochemistry at the C-15 position. The non-selective nature of the methylation reaction necessitates a rigorous and carefully optimized separation protocol to isolate the desired 15(R) epimer. This guide has outlined the fundamental chemical logic, key experimental workflows, and the critical causality behind the stereochemical outcomes, providing a comprehensive technical resource for researchers in drug development and synthetic organic chemistry.

References

-

Coulthard, G., De La Torre, A., & Aggarwal, V. K. (2015). Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Organic Letters, 17(3), 522-525. [Link]

-

Wang, F., & Wang, M. (2022). A Novel Synthesis of 5E-Isomer-Free Carboprost Methyl Ester. SSRN Electronic Journal. [Link]

-

Tănase, C. I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 747. [Link]

-

Bennett, S. H., Coulthard, G., & Aggarwal, V. K. (2020). Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. The Chemical Record, 20(9), 936-947. [Link]

-

Shankar, M., et al. (2012). A Facile Route for Synthesis of (±)-Dinoprost, (±)-Carboprost and Its Analogs. Asian Journal of Chemistry, 24(11), 5017-5021. [Link]

-

Bennett, S. H., Coulthard, G., & Aggarwal, V. K. (2020). Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. PubMed, 32672401. [Link]

-

Wikipedia. (n.d.). Carboprost. [Link]

-

Coulthard, G., et al. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489, 278–281. [Link]

-

Kim, S., et al. (2008). Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(20), 5493-5496. [Link]

- Bundy, G. L. (1973). U.S. Patent No. 3,728,382. Washington, DC: U.S.

-

Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(3), 753-758. [Link]

-

Hayashi, Y. (2024). Pot-economical total synthesis of prostaglandins via organocatalyst-mediated asymmetric reactions. Bulletin of the Chemical Society of Japan. [Link]

-

Tănase, C. I., & Drăghici, C. (2015). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 60(7-8), 845-853. [Link]

-

Tănase, C. I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Organic Chemistry: An Indian Journal. [Link]

-

Yankee, E. W., et al. (1974). Total synthesis of 15-methylprostaglandins. Journal of the American Chemical Society, 96(18), 5865-5876. [Link]

-

Stoltz, B. M., & Grubbs, R. H. (2003). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. Journal of the American Chemical Society, 125(33), 9906-9907. [Link]

-

Medical Advisory Board. (2026). What is 15-methyl prostaglandin F2α (PGF2α), also known as carboprost tromethamine?. [Link]

-

Wikipedia. (n.d.). Prostaglandin F2alpha. [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Carboprost - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. academic.oup.com [academic.oup.com]

- 17. ES2812770T3 - Process for the preparation of carboprost and its tromethamine salt - Google Patents [patents.google.com]

- 18. EP4140982A2 - Processes and intermediates for the preparations of carboprost and carboprost tromethamine, and carboprost tromethamine prepared therefrom - Google Patents [patents.google.com]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

15(R)-Methylprostaglandin F2alpha: A Case Study in Stereospecific Prodrug Design and Acid-Catalyzed Activation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective therapeutic agents often requires innovative strategies to overcome challenges related to stability, targeted delivery, and bioavailability. The prodrug approach, wherein an inactive compound is transformed into a pharmacologically active agent in vivo, represents a cornerstone of modern drug design. This technical guide provides an in-depth examination of 15(R)-Methylprostaglandin F2α, a metabolically stable analog of Prostaglandin F2α (PGF2α), which serves as an inactive prodrug.[1][2] A unique feature of this molecule is its activation mechanism, which relies not on enzymatic cleavage but on a stereochemical transformation—an acid-catalyzed epimerization—to its active 15(S) isomer, carboprost.[1][2] This guide will dissect the fundamental principles of its design, the mechanism of its activation, the signaling pathway of its active form, and provide detailed protocols for its characterization and analysis.

Introduction: The Prodrug Concept and the Significance of Stereochemistry

Prostaglandins are a class of bioactive lipids that mediate a vast array of physiological and pathological processes, including inflammation, uterine contraction, and regulation of blood pressure.[3][4] Their therapeutic potential is often limited by rapid metabolism. The synthesis of analogs like 15-methyl PGF2α, which incorporates a methyl group at the C-15 position, significantly enhances metabolic stability and prolongs its biological activity.[5]

The biological activity of many molecules is critically dependent on their three-dimensional structure, or stereochemistry. In the case of 15-methyl PGF2α, the orientation of the hydroxyl group at the C-15 position dictates its function. The 15(S) isomer, known as carboprost, is a potent agonist of the prostaglandin F2α receptor (FP receptor) and is clinically used to induce strong uterine contractions.[6][7] In stark contrast, the 15(R) isomer is biologically inactive, demonstrating no significant agonistic effects.[1][2] This stereochemical dichotomy provides the foundation for the design of 15(R)-15-methyl PGF2α as an inactive prodrug.

Mechanism of Activation: Acid-Catalyzed Epimerization

The conversion of the inactive 15(R)-15-methyl PGF2α into its active 15(S) counterpart is a classic example of targeted chemical activation. This transformation is specifically designed to occur in the highly acidic environment of the stomach following oral administration.[1][2]

The process, known as epimerization, involves the inversion of the stereochemical center at the C-15 position. Under acidic conditions, the tertiary hydroxyl group at C-15 is protonated, forming a good leaving group (water). This facilitates the formation of a transient carbocation intermediate. The subsequent nucleophilic attack by water can occur from either face of the planar carbocation, resulting in a mixture of both the 15(R) and 15(S) epimers. This equilibrium ultimately yields the biologically active 15(S)-isomer, which can then be absorbed and exert its pharmacological effects.[1]

Caption: Prodrug activation workflow for 15(R)-Methyl PGF2α.

The Active Moiety: 15(S)-Methyl PGF2α and the FP Receptor Signaling Pathway

Once formed, the active 15(S)-isomer (carboprost) functions as a potent synthetic analog of PGF2α.[6] It exerts its effects by binding to and activating the Prostaglandin F2α Receptor, also known as the FP receptor. The FP receptor is a G-protein-coupled receptor (GPCR) that is widely expressed, particularly in the female reproductive system, smooth muscle, and other tissues.[4][8]

The signaling cascade initiated by FP receptor activation is primarily mediated through the Gq alpha subunit of its associated heterotrimeric G-protein. This leads to a series of downstream events culminating in a physiological response, such as smooth muscle contraction.[8][9]

Key steps in the FP receptor signaling pathway include:

-

Ligand Binding: 15(S)-Methyl PGF2α binds to the extracellular domain of the FP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq protein. The Gqα subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

PLC Activation: The activated Gqα subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[8][9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: The increased intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular response.[9]

Caption: The PGF2α (FP) Receptor signaling pathway.

Experimental Protocols for Prodrug Characterization

A thorough characterization of a prodrug system like 15(R)-15-methyl PGF2α is essential. The following protocols provide a framework for evaluating the key attributes of this molecule: activation kinetics, stability, and the biological activity of the resulting active form.

Protocol: In Vitro Acid-Catalyzed Epimerization Assay

Objective: To quantify the rate and extent of conversion of 15(R)-15-methyl PGF2α to its 15(S) epimer under simulated gastric acid conditions.

Causality: This assay is critical to validate the core activation mechanism. By mimicking the pH of the stomach, we can confirm that the prodrug converts to the active form under the intended physiological conditions. The choice of multiple pH values helps define the operational range of the prodrug.

Methodology:

-

Prepare Acidic Buffers: Prepare a series of buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 2.5, 4.5, and a neutral control at pH 7.4). A common choice is a glycine-HCl buffer for highly acidic conditions and phosphate buffers for less acidic and neutral conditions.

-

Stock Solution: Prepare a 1 mg/mL stock solution of 15(R)-15-methyl PGF2α in a suitable organic solvent like ethanol or DMSO.

-

Incubation:

-

For each pH condition, add an aliquot of the stock solution to the pre-warmed (37°C) buffer to achieve a final concentration of 10 µg/mL.

-

Incubate the solutions in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction tube.

-

Immediately quench the reaction by adding the aliquot to a tube containing a neutralizing buffer (e.g., 100 µL of 1M Tris buffer, pH 8.0) to stop further epimerization.

-

-

Sample Preparation for Analysis:

-

Add an internal standard (e.g., a deuterated analog like d4-PGE2, as a stable internal standard is crucial for accurate MS quantification) to each quenched sample.[10]

-

Perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering buffer salts. A common method involves acidifying the sample slightly and extracting with a solvent like ethyl acetate.[10]

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Analysis: Quantify the concentrations of both 15(R)- and 15(S)-15-methyl PGF2α using a validated LC-MS/MS method (see Section 5).

Data Presentation:

| Time (min) | pH 1.2 - 15(R) Conc. (ng/mL) | pH 1.2 - 15(S) Conc. (ng/mL) | pH 7.4 - 15(R) Conc. (ng/mL) | pH 7.4 - 15(S) Conc. (ng/mL) |

| 0 | 10000 | < LOD | 10000 | < LOD |

| 15 | 7520 | 2450 | 9980 | < LOD |

| 30 | 5890 | 4080 | 9975 | < LOD |

| 60 | 4950 | 4990 | 9960 | < LOD |

| 120 | 4880 | 5050 | 9955 | < LOD |

| LOD: Limit of Detection. Data are hypothetical for illustrative purposes. |

Protocol: In Vitro Biological Activity Assay (Cell-Based)

Objective: To compare the biological activity of the 15(R) and 15(S) isomers on cells expressing the FP receptor.

Causality: This functional assay provides the ultimate proof of the prodrug concept: the starting material should be inactive, while the converted product should be potent. Using cells that endogenously or recombinantly express the FP receptor allows for a direct measure of receptor activation, often via a downstream second messenger like calcium.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably transfected with the human FP receptor) in appropriate media and conditions.

-

Calcium Flux Assay:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.

-

Prepare serial dilutions of 15(R)-15-methyl PGF2α, 15(S)-15-methyl PGF2α (carboprost), and a positive control (natural PGF2α) in a suitable assay buffer.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the different concentrations of the test compounds into the wells.

-

Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The peak fluorescence intensity after compound addition is used as the measure of response.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for each compound.

-

Data Presentation:

| Compound | EC50 (nM) | Max Response (% of PGF2α) |

| PGF2α (Control) | 8.5 | 100% |

| 15(S)-Methyl PGF2α | 12.1 | 98% |

| 15(R)-Methyl PGF2α | > 10,000 | < 5% |

| Data are hypothetical for illustrative purposes. |

Analytical Methodologies for Quantification

Accurate quantification of the prodrug and its active metabolite is paramount for pharmacokinetic and metabolism studies. Due to the low concentrations often found in biological matrices and the need to differentiate between isomers, mass spectrometry-based methods are the gold standard.[3][11][12]

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To develop a sensitive and specific method for the simultaneous quantification of 15(R)- and 15(S)-15-methyl PGF2α in a biological matrix (e.g., plasma).

Causality: LC-MS/MS provides unparalleled sensitivity and selectivity. The liquid chromatography (LC) step is crucial for separating the 15(R) and 15(S) isomers, which have identical masses. A chiral column is required for this separation. The tandem mass spectrometry (MS/MS) step provides specificity by monitoring a unique precursor-to-product ion transition for the analytes, minimizing interference from other molecules in the complex biological matrix.[10]

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of a deuterated internal standard solution (e.g., d4-15(S)-Methyl PGF2α) of known concentration.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions (Illustrative):

-

LC System: UHPLC system.

-

Column: Chiral column capable of separating the epimers (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions (Illustrative):

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

15-Methyl PGF2α (R and S): Precursor ion (m/z) -> Product ion (m/z). e.g., 367.3 -> 193.1

-

d4-15-Methyl PGF2α (Internal Standard): Precursor ion (m/z) -> Product ion (m/z). e.g., 371.3 -> 197.1

-

-

-

Quantification:

-

Construct a calibration curve by spiking known amounts of 15(R) and 15(S) isomers into a blank matrix (e.g., control plasma) and processing them alongside the unknown samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot this ratio against the known concentration of the calibration standards and perform a linear regression to determine the concentration in the unknown samples.[11]

-

Caption: General workflow for LC-MS/MS quantification.

Conclusion and Future Perspectives

15(R)-Methylprostaglandin F2α stands as an elegant example of how fundamental chemical principles—in this case, stereoisomerism and acid catalysis—can be harnessed to create a sophisticated prodrug. Its design leverages the inherent inactivity of one stereoisomer and a targeted, non-enzymatic activation mechanism to deliver the active therapeutic agent, 15(S)-Methylprostaglandin F2α. The technical framework provided in this guide outlines the essential experimental and analytical approaches required to fully characterize such a system, from validating the activation mechanism to confirming the biological activity of the released drug. These self-validating protocols are crucial for ensuring the scientific integrity and robustness of data in a drug development setting. As drug discovery continues to evolve, such intelligent design strategies, which rely on a deep understanding of chemistry, biology, and analytics, will remain indispensable for creating the next generation of safer and more effective medicines.

References

- Vertex AI Search. (2026, January 10). What is 15-methyl prostaglandin F2α (PGF2α), also known as carboprost tromethamine?

- Cayman Chemical. 15(R)-15-methyl Prostaglandin F 2α.

- MedchemExpress. 15-Methyl Prostaglandin F2α (15(R)-Carboprost).

- MedchemExpress. Carboprost (15(S)-15-Methyl Prostaglandin F2α).

- Cayman Chemical. 15(S)-15-methyl Prostaglandin F 2α.

- Creative Proteomics. Prostaglandins: Structure, Functions, and Analytical Methods.

- BenchChem. A Technical Guide to the Quantification of Prostaglandin A2 using GC-MS and a d4-Internal Standard.

- MetwareBio. Guide to Prostaglandins: Structure and Analytical Methods.

- He, W., et al. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC.

- Patsnap Synapse. (2024, June 25). What are PTGFR modulators and how do they work?

- Frontiers. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease.

- Reproduction. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways in.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]

Technical Guide: Mechanism of Acid-Catalyzed Epimerization of 15(R)-PGF2

The following technical guide details the mechanism, thermodynamics, and analytical characterization of the acid-catalyzed epimerization of 15(R)-Prostaglandin F2

Executive Summary

In the development of prostaglandin analogs (e.g., Latanoprost, Travoprost, Bimatoprost), the stereochemistry at the C-15 position is a critical determinant of biological potency and safety. While naturally occurring Prostaglandin F2

15(R)-PGF2

Mechanistic Deep Dive: The Allylic Carbocation Pathway

The epimerization of 15(R)-PGF2

Stage 1: Protonation of the Allylic Alcohol

The reaction initiates with the protonation of the hydroxyl oxygen at C-15 by a hydronium ion (

Stage 2: Formation of the Allylic Carbocation (Rate-Determining Step)

The C-O bond undergoes heterolytic cleavage, releasing a water molecule. This generates a planar,

-

Resonance Structures: The positive charge resonates between C-15 and C-13.

-

Geometry: The C-15 center becomes trigonal planar, losing its original stereochemical configuration.

Stage 3: Nucleophilic Attack and Stereochemical Scrambling

Water (acting as the nucleophile) attacks the planar carbocation from either the re or si face.

-

Attack from the original face: Regenerates the starting 15(R) epimer.

-

Attack from the opposite face: Generates the 15(S) epimer.

-

Allylic Transposition (Side Reaction): If water attacks at C-13, a 1,3-allylic shift occurs, resulting in a 13-hydroxy isomer (an isomeric impurity often tracked in HPLC).

Thermodynamic Equilibrium

The ratio of 15(R) to 15(S) at equilibrium is determined by the relative thermodynamic stability of the two diastereomers. For natural PGF2

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from 15(R)-PGF2

Caption: Acid-catalyzed epimerization pathway via planar allylic carbocation intermediate.

Experimental Protocol: Acid-Stress Validation

To validate the susceptibility of a 15(R)-PGF2

Materials

-

Substrate: 15(R)-PGF2

Standard (e.g., Cayman Chemical, >98% purity). -

Solvent: Acetonitrile (HPLC Grade).[2]

-

Acid Medium: 0.1 N Hydrochloric Acid (HCl).[2]

-

Neutralization: 0.1 N Sodium Hydroxide (NaOH).

Protocol Steps

-

Preparation: Dissolve 1 mg of 15(R)-PGF2

in 1 mL of Acetonitrile. -

Induction: Add 1 mL of 0.1 N HCl. Vortex for 30 seconds.

-

Incubation: Incubate the mixture at 40°C or 60°C in a water bath.

-

Time-Point Sampling: Aliquot 200 µL at T=0, T=1h, T=4h, and T=24h.

-

Quenching: Immediately neutralize each aliquot with an equimolar amount of 0.1 N NaOH to stop the reaction.

-

Analysis: Analyze via Reverse-Phase HPLC (RP-HPLC) to quantify the R/S ratio.

Analytical Workflow: HPLC Separation

Separating the C-15 epimers requires high-efficiency columns due to their identical molecular weight and similar polarity.

Method Parameters

| Parameter | Specification |

| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or Chiralcel OJ-RH (for direct chiral resolution) |

| Mobile Phase | Isocratic: Acetonitrile / Phosphate Buffer (pH 3.0) (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (detects the double bond system) |

| Temperature | 25°C |

| Resolution (Rs) | Target Rs > 1.5 between 15(R) and 15(S) peaks |

Expected Retention Behavior

In typical C18 systems, the 15(R) and 15(S) epimers will elute close together. For Latanoprost, the 15(S) impurity typically elutes after the 15(R) main peak, though this is method-dependent.

Visualization: Analytical Decision Matrix

The following workflow outlines the decision process for identifying and quantifying the epimer.

Caption: Workflow for the quantification of 15(R)/15(S) epimeric ratios.

References

-

Stjernschantz, J. (2001).

-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science. Retrieved from [Link] -

Morrow, J. D., et al. (1990).

Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link] -

MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

Sources

Biological Activity of 15(R)-Methylprostaglandin F2α: A Prodrug Paradigm for FP Receptor Activation

Executive Summary

Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator responsible for regulating critical reproductive functions, including luteolysis and uterine smooth muscle contraction, via the FP receptor. However, the clinical and experimental utility of native PGF2α is severely bottlenecked by its rapid metabolic inactivation.

To circumvent this, synthetic analogs such as 15-methyl PGF2α were developed. While the 15(S)-epimer (Carboprost) is a highly active, direct FP receptor agonist, it is notorious for causing immediate, severe gastrointestinal toxicity upon administration. 15(R)-Methylprostaglandin F2α represents an elegant pharmacological solution: it is a metabolically stable, yet biologically inactive prodrug. It relies entirely on acid-catalyzed epimerization within the gastric environment to convert into the active 15(S)-isomer, providing a controlled-release pharmacokinetic profile that mitigates localized gut toxicity while preserving systemic efficacy.

Structural Biology: The 15-Methyl Modification & Stereospecificity

As an Application Scientist analyzing lipid mediators, it is critical to understand the causality behind structural modifications rather than just their phenotypic outcomes.

The Metabolic Shield (C15 Methylation): Endogenous PGF2α has an extremely short half-life because the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) rapidly oxidizes the C15 hydroxyl group into a biologically inert 15-keto metabolite. The addition of a methyl group at the C15 position introduces profound steric hindrance. This physical bulk blocks the active site of 15-PGDH, preventing the enzymatic oxidation of the hydroxyl group and drastically extending the molecule's metabolic half-life.

The Stereochemical Switch (15R vs. 15S): The FP receptor's binding pocket is highly stereoselective. The 15(S) hydroxyl group of native PGF2α and Carboprost participates in a critical hydrogen-bonding network required for Gq-protein coupled signal transduction. In the 15(R) configuration, the spatial orientation of the hydroxyl group is inverted. This inversion causes a steric clash within the receptor pocket and disrupts the essential H-bond network, rendering 15(R)-methyl PGF2α completely inactive at the receptor level .

Mechanism of Action: Acid-Catalyzed Epimerization

Because 15(R)-methyl PGF2α lacks intrinsic FP receptor affinity, it functions strictly as an orally administered prodrug. When administered orally, the molecule encounters the highly acidic environment of the stomach (pH 1.5 - 3.0).

The mechanism of activation is a classic acid-catalyzed nucleophilic substitution (SN1-like) reaction :

-

Protonation: The acidic conditions protonate the C15 hydroxyl group.

-

Dehydration: Water acts as a leaving group, forming a transient, resonance-stabilized tertiary allylic carbocation.

-

Stereoselective Hydration: Water re-attacks the carbocation. Because of the chiral environment of the prostaglandin scaffold, this hydration heavily favors the thermodynamically more stable 15(S)-epimer.

This pH-dependent epimerization effectively transforms the inactive prodrug into the potent FP agonist, Carboprost, which is then systemically absorbed to induce target tissue effects (e.g., luteolysis).

Figure 1: Acid-catalyzed epimerization and FP receptor activation pathway of 15(R)-methyl PGF2α.

Quantitative Pharmacological Profiles

To clearly delineate the functional differences between the epimers and the endogenous ligand, the quantitative pharmacological data is summarized below:

| Parameter | 15(R)-15-methyl PGF2α | 15(S)-15-methyl PGF2α (Carboprost) | Endogenous PGF2α |

| FP Receptor Affinity | Inactive | High Agonist | High Agonist |

| 15-PGDH Susceptibility | Highly Resistant | Highly Resistant | Highly Susceptible |

| Luteolytic Efficacy (Injection) | Inactive at 12 mg | Active at 12.5 mg | Transient / Requires continuous IV |

| Luteolytic Efficacy (Oral) | Active (via Gastric Epimerization) | Active (High Local GI Toxicity) | Inactive (Rapid First-Pass Metabolism) |

| C15 Hydroxyl Orientation | R-configuration | S-configuration | S-configuration |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control steps that prove the underlying mechanistic causality.

Protocol 1: In Vitro Acid-Catalyzed Epimerization Kinetics

Objective: Validate the conversion rate of 15(R) to 15(S) in Simulated Gastric Fluid (SGF).

-

Preparation: Prepare SGF using 0.1 N HCl adjusted to pH 1.2. Maintain at 37°C in a shaking incubator.

-

Spiking: Introduce 15(R)-15-methyl PGF2α into the SGF to achieve a final concentration of 1 mg/mL.

-

Sampling: Extract 100 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

-

Critical Quenching Step (Self-Validation): Immediately discharge the 100 µL aliquot into a vial containing 900 µL of 10 mM Na₂CO₃.

-

Causality Note: The epimerization of the tertiary allylic alcohol is strictly H+ catalyzed. If the SGF aliquot is simply diluted or chilled, the reaction continues at a non-zero rate while queued in the HPLC autosampler, leading to artificially inflated 15(S) conversion rates. Raising the pH to ~10 instantly deprotonates the intermediate, freezing the epimeric ratio for accurate quantification.

-

-

Analysis: Quantify the 15(R)/15(S) ratio using normal-phase HPLC with UV detection at 210 nm .

Protocol 2: In Vivo Luteolytic Efficacy (Primate Model)

Objective: Confirm the prodrug efficacy and the lack of direct 15(R) receptor activity in a rhesus monkey model .

-

Subject Selection: Select female rhesus monkeys in the mid-luteal phase (days 16-19 of the menstrual cycle).

-

Differential Dosing (Self-Validation): Divide subjects into two cohorts. Administer 12 mg/animal of 15(R)-15-methyl PGF2α via oral gavage (Cohort A) versus subcutaneous injection (Cohort B).

-

Causality Note: Subcutaneous administration bypasses the acidic gastric environment, delivering the intact 15(R)-epimer directly into systemic circulation. Because 15(R) lacks intrinsic FP receptor affinity, subcutaneous injection fails to induce luteolysis. Conversely, oral administration forces the compound through the stomach, catalyzing its conversion to the active 15(S)-epimer. This differential response isolates gastric acid as the sole activating variable.

-

-

Monitoring: Draw venous blood daily for 5 days post-administration.

-

Quantification: Measure serum progesterone levels via Radioimmunoassay (RIA). Luteolysis is confirmed if progesterone drops below 1 ng/mL.

Figure 2: In vivo luteolytic efficacy workflow in the rhesus monkey model.

References

-

Plaisted, S.M., DeZwaan, J., & Snider, B.G. "High-performance liquid chromatographic determination of acid-catalyzed degradation products of methyl carboprost in a polymeric controlled-release device." Source: Journal of Chromatography A (1984). URL: [Link]

-

Wilks, J.W. "Inhibition of the monkey corpus luteum with 15-methyl prostaglandins." Source: Prostaglandins (1980). URL: [Link]

An In-depth Technical Guide to 15(R)-Methylprostaglandin F2alpha Receptor Binding Affinity Studies

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for studying the binding affinity of 15(R)-Methylprostaglandin F2alpha to its cognate receptor, the Prostaglandin F2alpha receptor (FP receptor). This document delves into the theoretical underpinnings, practical experimental design, and data analysis, ensuring a robust and reproducible approach to characterizing this interaction.

Introduction: The Significance of the FP Receptor and its Ligands

The Prostaglandin F2alpha receptor (FP receptor) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathological processes.[1][2] It is notably involved in female reproductive functions, such as luteolysis and parturition, and has emerged as a therapeutic target in cardiovascular diseases and glaucoma.[1][3] The endogenous ligand for the FP receptor is Prostaglandin F2alpha (PGF2α), a lipid mediator derived from arachidonic acid.[3][4]

15(R)-Methylprostaglandin F2alpha is a synthetic analog of PGF2α. It is the C-15 epimer of the biologically active 15(S)-Methylprostaglandin F2α (Carboprost).[5][6] Notably, 15(R)-15-methyl PGF2α is considered an inactive prodrug, designed to undergo acid-catalyzed epimerization to the active 15(S)-isomer.[5][7][8] Consequently, direct binding affinity studies of the 15(R)-epimer are crucial for understanding its pharmacological profile and potential off-target effects. These studies are essential for a comprehensive assessment of its specificity and to ensure that any observed biological activity is indeed due to its conversion to the (S)-isomer.

The FP Receptor Signaling Cascade: A Mechanistic Overview

Upon agonist binding, the FP receptor primarily couples to the Gq family of G proteins.[1][2][9] This initiates a well-characterized signaling cascade that is fundamental to its physiological effects.

Key Signaling Events:

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C.

-

Downstream Cellular Responses: These signaling events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and differentiation.[10][11]

Caption: FP Receptor Gq Signaling Pathway.

Core Principles of Receptor Binding Affinity Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[12][13][14] These assays provide critical data on receptor expression (Bmax), and the affinity of radiolabeled (Kd) and unlabeled (Ki) ligands.[12][13]

-

Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the total number of binding sites (Bmax) in a given preparation.[15] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, 15(R)-Methylprostaglandin F2alpha) to displace a radiolabeled ligand from the receptor.[15] The data from these experiments are used to calculate the inhibitory constant (Ki) of the unlabeled compound, which is a measure of its binding affinity.

Methodologies for Assessing Binding Affinity

The gold standard for determining binding affinity remains the radioligand binding assay due to its sensitivity and quantitative nature.[12][13]

Preparation of Cell Membranes Expressing the FP Receptor

A crucial first step is the preparation of a high-quality source of the FP receptor. This is typically achieved using cell lines stably overexpressing the receptor or tissues known to have high endogenous expression.[15]

Protocol for Cell Membrane Preparation:

-

Cell Culture and Harvesting: Culture cells (e.g., HEK293 or CHO cells stably expressing the human FP receptor) to near confluency. Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Cell Lysis: Wash the harvested cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail).[16]

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar mechanical disruption method on ice.

-

Differential Centrifugation:

-

Washing and Storage: Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer. Repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[16]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[16]

Radioligand Competition Binding Assay

This assay will determine the affinity (Ki) of 15(R)-Methylprostaglandin F2alpha for the FP receptor.

Experimental Workflow:

Caption: Competition Binding Assay Workflow.

Detailed Protocol:

-

Assay Setup: Perform the assay in a 96-well plate format.[16]

-

Component Addition: To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) at a concentration close to its Kd.

-

Increasing concentrations of the unlabeled competitor, 15(R)-Methylprostaglandin F2alpha.

-

The cell membrane preparation (typically 5-20 µg of protein per well).[16]

-

-

Control Wells:

-

Total Binding: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding (NSB): Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled FP receptor agonist (e.g., PGF2α) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[16][17]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[16]

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[16]

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

Data Analysis

-

Calculate Specific Binding: For each concentration of the competitor, subtract the counts per minute (CPM) of the non-specific binding from the total CPM to obtain the specific binding.

-

Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC50: Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Alternative and Advanced Methodologies

While radioligand binding assays are the benchmark, concerns over radioactive waste and the desire for higher throughput have led to the development of alternative methods.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) radioligand binding assay.[18][19][20][21] In this technique, the receptor-containing membranes are immobilized on scintillant-containing beads.[21][22] Only radioligands that are in close proximity to the beads (i.e., bound to the receptor) will excite the scintillant to produce a detectable light signal.[18][21][23] This method eliminates the need for a filtration step, making it highly amenable to high-throughput screening.[18][19][22]

Non-Radioactive Binding Assays

-

Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands. The binding of the fluorescent ligand to the receptor can be detected by changes in fluorescence polarization or through techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[24][25]

-

Label-Free Assays: Technologies such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) can also be used to study ligand-receptor interactions in real-time without the need for any labels.

Expected Outcomes and Interpretation

Given that 15(R)-Methylprostaglandin F2alpha is the inactive epimer, it is anticipated to have a significantly lower binding affinity for the FP receptor compared to the active 15(S)-isomer and the endogenous ligand, PGF2α.[5][26]

Data Summary Table:

| Compound | Expected Ki Range for FP Receptor | Potency |

| PGF2α | Low nanomolar (nM) | High |

| 15(S)-Methyl-PGF2α (Carboprost) | Low nanomolar (nM) | High |

| 15(R)-Methyl-PGF2α | High nanomolar (nM) to micromolar (µM) or no significant binding | Very Low to Negligible |

A high Ki value for 15(R)-Methylprostaglandin F2alpha would confirm its low intrinsic affinity for the FP receptor, supporting its role as a prodrug that requires conversion to the active (S)-form to exert its pharmacological effects.

Conclusion

The methodologies outlined in this guide provide a robust framework for the accurate determination of the binding affinity of 15(R)-Methylprostaglandin F2alpha to the FP receptor. A thorough understanding of its direct interaction with the receptor is a critical component of its preclinical characterization, ensuring a clear picture of its mechanism of action and specificity. The choice of assay—be it the traditional radioligand filtration method, a homogeneous SPA, or a non-radioactive alternative—will depend on the specific research question, available resources, and desired throughput.

References

- Vertex AI Search. (2026, January 10). What is 15-methyl prostaglandin F2α (PGF2α), also known as carboprost tromethamine?

- Bio-protocol. (2020, September 20). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays.

- PMC.

- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.

- Wikipedia. Prostaglandin F receptor.

- DiscoverX.

- Cre

- PubMed. (2003, April 15).

- PubMed. GPCR-radioligand binding assays.

- PubMed. (2010, April 15). On the use of cells or membranes for receptor binding: growth hormone secretagogues.

- Cre

- Frontiers. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease.

- Wikipedia. Prostaglandin F2alpha.

- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.

- ResearchGate. (2025, August 10). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF.

- Patsnap Synapse. (2024, June 25).

- PMC. Prostaglandin F2α receptor (FP)

- Ovid. (2008, April 21). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes.

- Revvity. GPCR research reagents.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.

- Radioligand-Binding Methods for Membrane Prepar

- PubMed. (1997, April 7). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.

- Cayman Chemical. 15(R)-15-methyl Prostaglandin F 2α.

- Cayman Chemical. 15(R)-Prostaglandin F 2α.

- PMC. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor.

- Springer Nature Experiments.

- MedchemExpress.com. Carboprost (15(S)-15-Methyl Prostaglandin F2α).

- MedchemExpress.com. 15-Methyl prostaglandin F2α methyl ester (15(R)).

- Arbor Assays. (2025, March 4). PGFM ELISA Kit.

- Wikipedia.

- YouTube. (2024, March 13). Scintillation proximity assay.

- MDPI. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions.

- Cayman Chemical. 15(S)-15-methyl Prostaglandin F 2α.

- LubioScience. 15(R)-15-Methyl Prostaglandin F2a.

- PubMed. Measurement of (15S)-15-methyl prostaglandin F2alpha by radioimmunoassay.

- ELK Biotechnology. PGF2a(Prostaglandin F2 Alpha) ELISA Kit.

- MedchemExpress.com. 15-Methyl Prostaglandin F2α (15(R)-Carboprost) | PGF2 Analog.

Sources

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 15(R)-15-Methyl Prostaglandin F2a - LubioScience [shop.lubio.ch]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. multispaninc.com [multispaninc.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand-Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 21. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

- 26. caymanchem.com [caymanchem.com]

The Untapped Potential of 15(R)-PGF2α Prodrugs: A Technical Guide to Therapeutic Applications

Abstract

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of glaucoma, primarily through their potent ocular hypotensive effects. However, their therapeutic utility is often tempered by local side effects and the rapid systemic metabolism of the active compounds. The development of prodrugs has been a successful strategy to enhance topical absorption and mitigate adverse effects. This technical guide delves into a novel and nuanced approach within this field: the therapeutic applications of prodrugs of 15(R)-PGF2α, the naturally less active C-15 epimer of PGF2α. We will explore the foundational pharmacology of PGF2α, the strategic design of 15(R)-PGF2α prodrugs that convert to the active 15(S) form, their primary application in glaucoma, and emerging potential in treating conditions such as idiopathic pulmonary fibrosis and cardiovascular diseases. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth scientific insights and detailed experimental methodologies to facilitate further exploration of this promising therapeutic strategy.

Introduction: The Dual Nature of Prostaglandin F2α